2-(benzylsulfonyl)-N-[2-(4-fluorophenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfonyl)-N-[2-(4-fluorophenyl)ethyl]acetamide is an organic compound that features a benzylsulfonyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-N-[2-(4-fluorophenyl)ethyl]acetamide typically involves multiple steps:
Formation of Benzylsulfonyl Chloride: Benzylsulfonyl chloride can be prepared by reacting benzyl alcohol with chlorosulfonic acid under controlled conditions.
Nucleophilic Substitution: The benzylsulfonyl chloride is then reacted with 2-(4-fluorophenyl)ethylamine to form the intermediate product.
Acetylation: The intermediate is acetylated using acetic anhydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfonyl)-N-[2-(4-fluorophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
2-(benzylsulfonyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be incorporated into polymers to modify their properties.
Biological Studies: The compound can be used to study the effects of sulfonyl and fluorophenyl groups on biological systems.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-[2-(4-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfonyl)furan
- 2-(benzylsulfonyl)ethanol
- 2-(benzylsulfonyl)acetophenone
Uniqueness
2-(benzylsulfonyl)-N-[2-(4-fluorophenyl)ethyl]acetamide is unique due to the presence of both the benzylsulfonyl and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18FNO3S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-[2-(4-fluorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C17H18FNO3S/c18-16-8-6-14(7-9-16)10-11-19-17(20)13-23(21,22)12-15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,20) |
InChI Key |
GPXMLAWAMKLZHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.